Shinorine -

Shinorine

Catalog Number: EVT-1584300
CAS Number:
Molecular Formula: C13H20N2O8
Molecular Weight: 332.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mytilin A is a serine derivative.
Shinorine is a natural product found in Anthopleura elegantissima with data available.
Source

Shinorine is primarily sourced from various species of cyanobacteria, such as Anabaena variabilis and Nostoc punctiforme, as well as from red algae like Porphyra species. These organisms synthesize shinorine as a protective mechanism against UV radiation, which can be detrimental to their cellular integrity . The extraction of shinorine from these natural sources has been the focus of numerous studies aimed at optimizing its yield and purity for commercial applications .

Classification

Shinorine falls under the category of mycosporine-like amino acids, which are small, water-soluble compounds that absorb UV radiation. As a member of this class, shinorine is classified based on its structural properties and biological functions, particularly its role in photoprotection .

Synthesis Analysis

Methods

The synthesis of shinorine can occur through both natural biosynthetic pathways in organisms and through heterologous expression in laboratory settings. In natural systems, the biosynthesis involves several enzymatic steps that convert precursors derived from the shikimic acid pathway into shinorine. A notable method for extraction includes solid-liquid extraction followed by reversed-phase liquid chromatography for purification .

Technical Details

  1. Natural Extraction:
    • The most common method involves using solvents like methanol or chloroform to disrupt cellular structures and release shinorine into solution.
    • Subsequent purification steps typically involve high-performance liquid chromatography (HPLC) to isolate shinorine based on its unique absorption characteristics.
  2. Heterologous Production:
    • Genetic engineering techniques can be employed to introduce the necessary biosynthetic genes into host organisms such as Escherichia coli, allowing for the production of shinorine in controlled laboratory environments. This process often involves metabolic engineering to enhance yield .
Molecular Structure Analysis

Structure

Shinorine has the molecular formula C13H20N2O8\text{C}_{13}\text{H}_{20}\text{N}_{2}\text{O}_{8} and features a complex structure that includes multiple hydroxyl groups and an amino acid backbone. Its structure allows it to effectively absorb UV light, with a maximum absorption peak typically around 334 nm .

Data

  • Molecular Weight: 334.29 g/mol
  • Chemical Structure: Shinorine consists of a cyclohexene ring with various functional groups that contribute to its photoprotective properties.
Chemical Reactions Analysis

Reactions

Shinorine undergoes various chemical reactions typical of mycosporine-like amino acids, including hydrolysis and reactions with reactive oxygen species under UV exposure. These reactions are significant as they can lead to the formation of different degradation products or active metabolites that may have additional biological effects .

Technical Details

Mechanism of Action

Process

The primary mechanism by which shinorine provides protection is through its ability to absorb harmful UV radiation, thereby preventing it from damaging cellular structures such as DNA and proteins. This absorption leads to the dissipation of energy as heat rather than allowing it to cause photochemical damage .

Data

  • Absorption Spectrum: Shinorine has a strong absorption peak at 334 nm, which corresponds to UV-B radiation.
  • Photoprotective Efficacy: Experimental data demonstrate that shinorine significantly reduces UV-induced cellular damage in model organisms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Shinorine is typically a colorless or pale yellow crystalline solid.
  • Solubility: It is soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • pH Stability: Shinorine maintains stability across a range of pH levels, making it suitable for incorporation into various formulations.
  • Thermal Stability: It exhibits reasonable thermal stability but may degrade at high temperatures over extended periods.
Applications

Shinorine's unique properties make it an attractive candidate for several scientific and commercial applications:

  • Cosmetic Industry: Due to its effective UV absorption capabilities, shinorine is widely used in sunscreens and skincare products aimed at protecting against sun damage.
  • Pharmaceuticals: Research is ongoing into potential therapeutic applications due to its antioxidant properties.
  • Agriculture: There is interest in utilizing shinorine as a natural protector against UV stress in crops, enhancing their resilience against environmental stressors .
Biosynthesis Pathways and Genetic Architecture of Shinorine

Evolutionary Origins of Mycosporine-Like Amino Acid (MAA) Biosynthesis

Shinorine belongs to the mycosporine-like amino acids (MAAs), a class of ultraviolet (UV)-absorbing compounds evolutionarily conserved across cyanobacteria, fungi, algae, and marine invertebrates. The biosynthetic origin of MAAs traces back to the pentose phosphate pathway, where sedoheptulose-7-phosphate (SH-7P) serves as the universal precursor. This pathway diverges from the ancestral shikimate pathway, which was initially hypothesized to supply intermediates for MAA biosynthesis [2] [7]. Genomic analyses reveal that the core enzymes—demethyl 4-deoxygadusol synthase (DDGS) and O-methyltransferase (O-MT)—originated in cyanobacteria and were laterally transferred to dinoflagellates, corals, and fungi. This horizontal transfer enabled the convergent evolution of UV photoprotection in diverse taxa [6] [7]. Notably, the ddgs gene shares homology with microbial dehydroquinate synthases but uniquely processes SH-7P instead of shikimate precursors, highlighting an adaptive innovation in response to UV stress [2] [9].

Gene Clusters in Cyanobacteria: Comparative Analysis of A. variabilis, N. punctiforme, and M. aeruginosa

The genetic architecture of shinorine biosynthesis is organized into conserved gene clusters in cyanobacteria, though significant variations exist:

  • Anabaena variabilis ATCC 29413: The canonical four-gene cluster (ava_3855ava_3858) encodes:
  • Ava_3858: DDGS (converts SH-7P to demethyl 4-deoxygadusol)
  • Ava_3857: O-MT (methylates demethyl 4-deoxygadusol to 4-deoxygadusol)
  • Ava_3856: ATP-grasp ligase (attaches glycine to form mycosporine-glycine)
  • Ava_3855: Nonribosomal peptide synthetase (NRPS; adds serine to yield shinorine) [2] [10].
  • Nostoc punctiforme ATCC 29133: Shares homologs of ava_3856ava_3858 but substitutes the NRPS with mysD, a D-Ala-D-Ala ligase-like enzyme (NpR5597). This enzyme catalyzes serine attachment, producing shinorine alongside minor products like porphyra-334 [2] [10].
  • Microcystis aeruginosa PCC 7806: Utilizes a simplified cluster (mysAmysD), where mysD encodes a D-Ala-D-Ala ligase. This strain primarily synthesizes mycosporine-2-glycine instead of shinorine [1].
  • Cylindrospermum stagnale PCC 7417: An outlier with a five-gene cluster (mylAmylE), including two ATP-grasp enzymes (mylD, mylE) and a D-Ala-D-Ala ligase (mylC). Heterologous expression in E. coli yields rare MAAs like mycosporine-ornithine and -lysine [5] [10].

Table 1: Comparative Analysis of MAA Biosynthetic Gene Clusters in Cyanobacteria

StrainGene ClusterKey EnzymesPrimary MAA Product
Anabaena variabilisava3855–ava3858NRPS (Ava3855), ATP-grasp (Ava3856)Shinorine
Nostoc punctiformeNpR5597–NpR5600D-Ala-D-Ala ligase (NpR5597)Shinorine, porphyra-334
Microcystis aeruginosamysA–mysDD-Ala-D-Ala ligase (mysD)Mycosporine-2-glycine
Cylindrospermum stagnalemylA–mylETwo ATP-grasp enzymes (mylD, mylE)Mycosporine-ornithine

Enzymatic Mechanisms in Shinorine Synthesis: ATP-Grasp Superfamily and Nonribosomal Peptide Synthases (NRPS)

Shinorine biosynthesis employs two ATP-dependent enzymatic strategies for imine formation:

  • ATP-Grasp Superfamily (e.g., Ava_3856): Uniquely phosphorylates the cyclohexenone ring of 4-deoxygadusol at C3, activating it for nucleophilic attack by glycine. This contrasts with typical ATP-grasp enzymes, which phosphorylate carboxylate groups. Isotope labeling (¹⁸O-glycine) confirmed retention of glycine oxygen atoms, excluding acyl-phosphate intermediates [2] [9].
  • NRPS (e.g., Ava_3855): Comprises adenylation (A), thiolation (T), and thioesterase (TE) domains. It activates serine as an acyl-adenylate, loads it onto the T domain, and catalyzes peptide bond formation with mycosporine-glycine. The TE domain releases shinorine via cyclization [2].
  • D-Ala-D-Ala Ligase Homologs (e.g., NpR5597): In N. punctiforme, this enzyme uses a two-step mechanism: phosphorylation of mycosporine-glycine at C1, followed by serine conjugation. Structural studies show substrate promiscuity, allowing threonine attachment to form porphyra-334 [4] [9].

Table 2: Enzymatic Functions in Shinorine Biosynthesis

Enzyme TypeRepresentative GeneCatalytic MechanismProduct Formed
ATP-Grasp Ligaseava_3856 (A. variabilis)Phosphorylates 4-DG; glycine conjugationMycosporine-glycine
NRPSava_3855 (A. variabilis)Serine adenylation and condensationShinorine
D-Ala-D-Ala LigaseNpR5597 (N. punctiforme)ATP-dependent serine/threonine ligationShinorine/porphyra-334

Substrate Specificity and Catalytic Roles of Ava_3855–Ava_3858 Gene Products

The A. variabilis gene products exhibit stringent substrate specificity:

  • Ava_3858 (DDGS): Exclusively converts SH-7P to demethyl 4-deoxygadusol. Requires Co²⁺ and NAD⁺ cofactors but cannot process shikimate-pathway intermediates [2] [7].
  • Ava_3857 (O-MT): Uses S-adenosylmethionine (SAM) to methylate demethyl 4-deoxygadusol, generating 4-deoxygadusol (4-DG). Structural analogs like gadusol are not substrates [2].
  • Ava_3856 (ATP-grasp): Highly specific for glycine attachment to 4-DG. Assays with alternative amino acids (e.g., alanine) yield no products [2] [10].
  • Ava_3855 (NRPS): Strictly incorporates L-serine into mycosporine-glycine. Mutagenesis of its adenylation domain abolishes shinorine production [2].

Heterologous expression in E. coli confirmed these roles: Truncated clusters (e.g., Δava_3855) accumulate mycosporine-glycine, while Δava_3855/3856 strains yield 4-DG [2] [10].

Horizontal Gene Transfer and Phylogenetic Distribution Across Taxa

The MAA biosynthetic gene cluster has disseminated across phylogenetically distant organisms via horizontal gene transfer (HGT):

  • Dinoflagellates: Genomic fragments from Symbiodinium and Durusdinium contain ddgs and O-MT genes nearly identical to cyanobacterial homologs. These genes are absent in early-diverging dinoflagellates, suggesting HGT from cyanobacteria [6] [7].
  • Actinobacteria: Actinosynnema mirum and Pseudonocardia sp. possess complete MAA clusters. Heterologous expression in Streptomyces avermitilis produced shinorine, porphyra-334, and a novel MAA (mycosporine-glycine-alanine) [8].
  • Fungi: Clusters lack nrps or d-ala ligase genes, explaining their production of only monosubstituted mycosporines (e.g., mycosporine-glutaminol) [2].
  • Metazoans: Corals (e.g., Acropora digitifera) harbor ddgs and O-MT genes, likely acquired from symbiotic dinoflagellates [6].

This widespread HGT underscores the evolutionary advantage of MAAs in mitigating UV stress across diverse ecosystems.

Properties

Product Name

Shinorine

IUPAC Name

2-[[3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxypropanoic acid

Molecular Formula

C13H20N2O8

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C13H20N2O8/c1-23-11-7(14-4-10(18)19)2-13(22,6-17)3-8(11)15-9(5-16)12(20)21/h9,15-17,22H,2-6H2,1H3,(H,18,19)(H,20,21)

InChI Key

HXQQNYSFSLBXQJ-UHFFFAOYSA-N

Synonyms

shinorine

Canonical SMILES

COC1=C(CC(CC1=NCC(=O)O)(CO)O)NC(CO)C(=O)O

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